molecular formula C21H41NO11 B8222895 Boc-NH-PEG7-acetic Acid

Boc-NH-PEG7-acetic Acid

Cat. No.: B8222895
M. Wt: 483.5 g/mol
InChI Key: JZVPPASVRSYVSR-UHFFFAOYSA-N
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Description

Boc-NH-PEG7-acetic Acid (CAS 141282-29-3) is a high-purity chemical compound featuring a polyethylene glycol (PEG) spacer and a terminal carboxylic acid, protected by a Boc (tert-butoxycarbonyl) group. With a molecular formula of C21H41NO11 and a molecular weight of 483.55 g/mol, this reagent is primarily recognized as a versatile PEG-based PROTAC linker . It is strategically designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases for subsequent degradation via the ubiquitin-proteasome system . The seven-unit PEG chain (PEG7) serves as a flexible, hydrophilic spacer that optimizes the distance and orientation between the two ligands of the PROTAC, which is critical for its efficacy . Beyond PROTAC development, this compound is widely applicated in diverse research areas, including medical research, drug-release systems, nanotechnology, and the development of new materials . It is also highly valuable in peptide synthesis as a support and for creating graft polymer compounds . The terminal carboxylic acid group allows for convenient conjugation with amines via standard carbodiimide coupling chemistry, while the Boc-protected amine ensures orthogonality in multi-step synthetic routes. It is essential to note that this product is intended for Research Use Only and is not approved for use in humans, animals, or as a drug. References PEG-based PROTAC linker application . Molecular formula, weight, and CAS number . General research applications in medical, drug-release, and nanotechnology fields .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO11/c1-21(2,3)33-20(25)22-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVPPASVRSYVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Functionalization Strategies of Boc Nh Peg7 Acetic Acid

General Synthetic Approaches for Monodisperse Oligoethylene Glycol Chains

The synthesis of well-defined, monodisperse oligoethylene glycol (OEG) chains is crucial for applications requiring high purity and uniformity. rsc.org

Traditional polymerization methods for ethylene (B1197577) oxide often result in a distribution of chain lengths, known as polydispersity. To achieve monodispersity, controlled polymerization techniques are employed. These methods aim to ensure that all polymer chains grow at a similar rate, resulting in a product with a narrow molecular weight distribution.

Anionic Ring-Opening Polymerization: This is a common method for synthesizing PEGs. By carefully controlling the initiator and monomer concentrations, as well as reaction conditions, it is possible to produce PEGs with low polydispersity.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comacs.org It has been successfully used to create well-defined PEG-containing block copolymers. sigmaaldrich.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is another controlled radical polymerization method that can be utilized to produce well-defined PEGs.

Iterative Approaches: For shorter, highly defined OEG chains, iterative methods are often used. These involve the sequential addition of ethylene glycol units, allowing for precise control over the final chain length. scilit.com This can be achieved through various synthetic strategies, including Williamson ether synthesis, where an alcohol is reacted with an alkyl halide.

A comparison of these techniques is presented in the table below:

TechniqueAdvantagesDisadvantages
Anionic Ring-Opening Polymerization High yields, can produce high molecular weight polymers.Requires stringent reaction conditions (e.g., high vacuum, pure reagents).
Atom Transfer Radical Polymerization (ATRP) Well-controlled, applicable to a wide range of monomers. sigmaaldrich.comCan be sensitive to impurities, may require removal of metal catalyst.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Tolerant to a wider range of functional groups and reaction conditions.Can require careful selection of the RAFT agent.
Iterative Synthesis Precise control over chain length, leads to monodisperse products. scilit.comCan be time-consuming and labor-intensive for longer chains.

Creating heterobifunctional PEGs, like Boc-NH-PEG7-acetic acid, requires precise control over the functionalization of both ends of the PEG chain. mdpi.com This is often achieved through a series of protection and deprotection steps, combined with selective modification reactions.

A common strategy involves starting with a symmetrical PEG diol (HO-PEG-OH). One hydroxyl group is selectively protected, leaving the other available for modification. After the first functional group is introduced, the protecting group on the other end is removed, allowing for the introduction of the second, different functional group.

Key steps in this process include:

Monoprotection of PEG diol: This can be achieved by reacting the diol with a protecting group reagent under controlled conditions to favor the formation of the mono-protected species.

Functionalization of the free hydroxyl group: The exposed hydroxyl group can be converted to various functionalities, such as an amine or a carboxylic acid, through established chemical transformations.

Deprotection of the second hydroxyl group: The protecting group is removed to reveal the second hydroxyl group.

Functionalization of the second hydroxyl group: This newly exposed hydroxyl group is then converted to the desired second functional group.

Specific Synthetic Pathways to this compound

The synthesis of this compound involves the specific introduction of a Boc-protected amine at one end of a seven-unit PEG chain and a carboxylic acid at the other.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. genscript.com It is stable under many reaction conditions but can be easily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA). genscript.com

The introduction of the Boc group onto the amine terminus of a PEG chain is typically achieved by reacting the amino-PEG with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. genscript.comsigmaaldrich.com This reaction is generally high-yielding and proceeds under mild conditions.

For the synthesis of this compound, a common starting material would be an amino-PEG7-alcohol. The amine group would be protected with the Boc group first, followed by the modification of the alcohol terminus.

There are several methods to introduce a carboxylic acid group onto the terminus of a PEG chain.

Oxidation of a terminal alcohol: A common and direct method is the oxidation of a terminal primary alcohol. Reagents such as Jones reagent (chromium trioxide in sulfuric acid), or milder oxidizing agents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) in the presence of a co-oxidant, can be used. Direct oxidation using chromium trioxide in aqueous sulfuric acid has been shown to be an efficient method for preparing PEG-carboxylates. tandfonline.com

Reaction with an anhydride: A terminal hydroxyl group can be reacted with a cyclic anhydride, such as succinic anhydride, to introduce a carboxylic acid group. This reaction is typically catalyzed by a base like pyridine (B92270) or triethylamine.

Williamson ether synthesis followed by hydrolysis: A terminal hydroxyl group can be reacted with a halo-ester, such as tert-butyl bromoacetate, in a Williamson ether synthesis. The resulting ester is then hydrolyzed to the carboxylic acid. google.com A method involving reacting a polyalkylene oxide with a tertiary alkyl haloacetate in the presence of a base, followed by acid-catalyzed hydrolysis of the intermediate ester, has been reported to produce high yields of the carboxylic acid. google.com

A plausible synthetic route to this compound could involve the following steps:

Start with a commercially available heptaethylene glycol.

Monofunctionalize one hydroxyl group to an amine, for example, through a mesylation or tosylation followed by reaction with an ammonia (B1221849) source or an azide (B81097) and subsequent reduction.

Protect the newly introduced amine group with a Boc group using (Boc)₂O.

Oxidize the remaining terminal hydroxyl group to a carboxylic acid.

Chemical Reactivity and Derivatization of this compound Termini

The utility of this compound as a linker lies in the orthogonal reactivity of its two terminal functional groups.

The Boc-protected amine is stable to a variety of reaction conditions but can be selectively deprotected under mild acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine. genscript.com This free amine can then be coupled to various molecules, such as:

Carboxylic acids (to form amide bonds)

Activated esters (e.g., NHS esters)

Isocyanates and isothiocyanates (to form ureas and thioureas)

Aldehydes and ketones (via reductive amination)

The carboxylic acid terminus can be activated to facilitate coupling with nucleophiles. google.com Common activation methods include:

Formation of an N-hydroxysuccinimide (NHS) ester using N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). google.com The resulting NHS ester is highly reactive towards primary amines.

Formation of an acid chloride using reagents like thionyl chloride or oxalyl chloride.

Direct coupling to amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

This dual reactivity allows for the sequential and controlled conjugation of two different molecules, making this compound a versatile tool in the construction of complex biomolecules and functional materials. creativepegworks.com

Amine Protection and Deprotection Strategies Utilizing the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. organic-chemistry.orgwikipedia.org

Acid-labile protecting groups are essential tools in multi-step synthesis, allowing for the temporary masking of reactive functional groups like amines. fiveable.me These groups are stable to basic and nucleophilic conditions but can be selectively cleaved with acids. fiveable.me The mechanism of cleavage for Boc groups involves protonation of the carbonyl oxygen by a strong acid, followed by the elimination of a stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to release the free amine. wikipedia.orgjkchemical.com This acid-lability allows for the selective deprotection of the amine in the presence of other protecting groups that are stable to acid but labile to other conditions, such as bases or hydrogenolysis. fiveable.meresearchgate.net

The removal of the Boc group is typically achieved using strong acids. acs.org Common reagents for this purpose include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or ethyl acetate. wikipedia.orggoogle.comresearchgate.net

The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive groups. google.com For instance, a solution of TFA in DCM is a common and effective method for Boc deprotection. wikipedia.orgjkchemical.com Alternatively, HCl in methanol provides another viable option. wikipedia.org The progress of the deprotection can often be monitored by techniques like thin-layer chromatography or mass spectrometry to ensure complete removal of the Boc group.

Table 1: Common Reagents for N-Boc Deprotection

Reagent Typical Conditions Reference
Trifluoroacetic Acid (TFA) DCM, room temperature wikipedia.orgjkchemical.com
Hydrogen Chloride (HCl) Methanol or Ethyl Acetate, room temperature wikipedia.org
Oxalyl Chloride/Methanol Room temperature nih.gov
Zinc Bromide (ZnBr₂) Dichloromethane jkchemical.com

It's important to note that the tert-butyl cation generated during deprotection can potentially alkylate other nucleophilic sites in the molecule. To prevent this, scavengers like anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture. wikipedia.org

Orthogonal protection is a powerful strategy in complex syntheses that involves using multiple protecting groups that can be removed under distinct conditions without affecting each other. fiveable.me The Boc group, being acid-labile, is often paired with protecting groups that are stable to acid but can be cleaved by other means. numberanalytics.com

A classic example of an orthogonal pair is the Boc group and the fluorenylmethyloxycarbonyl (Fmoc) group. fiveable.menumberanalytics.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), while the Boc group remains intact under these conditions. organic-chemistry.orglibretexts.org This orthogonality is fundamental in solid-phase peptide synthesis, where the temporary N-terminal Boc or Fmoc group is removed at each cycle, while the permanent side-chain protecting groups (which may be acid-labile) remain attached until the final deprotection step. fiveable.me

Other protecting groups that can be used orthogonally with Boc include benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups, which are typically removed by hydrogenolysis, and silyl (B83357) ethers, which can be cleaved by fluoride (B91410) ions. libretexts.orgacs.org The careful selection of an orthogonal protecting group strategy is crucial for the successful synthesis of complex molecules containing multiple functional groups. numberanalytics.com

Carboxylic Acid Activation for Subsequent Coupling Reactions

The carboxylic acid moiety of this compound must be activated to facilitate its reaction with nucleophiles, most commonly primary amines, to form a stable amide bond.

A widely used method for activating carboxylic acids is to convert them into N-hydroxysuccinimide (NHS) esters. thermofisher.compearson.com These esters are significantly more reactive towards primary amines than the free carboxylic acid. vaia.com The formation of the NHS ester is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). citizendium.orgthermofisher.com

The resulting NHS ester can then be isolated and reacted with a primary amine in a separate step. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comcitizendium.org This two-step process provides a reliable and efficient method for conjugating the PEG linker to amine-containing molecules.

In addition to pre-activating the carboxylic acid as an NHS ester, peptide coupling reagents can be used to facilitate the direct coupling of the carboxylic acid with an amine in a one-pot reaction. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. researchgate.net

Commonly used coupling reagents include carbodiimides like EDC, often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions like racemization. luxembourg-bio.compeptide.com

More advanced coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU, TBTU), are also widely employed. researchgate.netluxembourg-bio.com HATU, for example, is known for its high reactivity and is particularly effective for coupling sterically hindered amino acids or for challenging coupling reactions. luxembourg-bio.compeptide.com The choice of coupling reagent and additives depends on factors such as the reactivity of the specific acid and amine, the desired reaction conditions, and the potential for side reactions. researchgate.net

Table 2: Common Peptide Coupling Reagents

Reagent Full Name Class Additive (Optional)
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Carbodiimide HOBt, HOAt
DCC Dicyclohexylcarbodiimide Carbodiimide HOBt, HOAt
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Aminium/Uronium Salt DIPEA (base)
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Aminium/Uronium Salt DIPEA (base)

Applications in Bioconjugation and Chemical Linking Strategies

Utilization as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease. A typical PROTAC consists of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a crucial component that significantly influences the efficacy of the PROTAC.

Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. The inclusion of a PEG chain, such as the heptaethylene glycol unit in Boc-NH-PEG7-acetic Acid, can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule. google.com This is particularly important as PROTACs are often large molecules that may otherwise suffer from poor pharmacokinetic profiles.

The flexibility of the PEG chain is another critical attribute. It allows the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and the E3 ligase. jenkemusa.com This complex formation is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

The chemical structure of this compound makes it a versatile reagent for the stepwise synthesis of PROTACs. The Boc-protected amine provides a stable, unreactive terminus while the carboxylic acid end is available for coupling with a suitable functional group on either the target protein ligand or the E3 ligase ligand.

A common synthetic strategy involves the activation of the carboxylic acid of this compound, for example, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate amide bond formation with an amine-containing ligand. Following this initial conjugation, the Boc protecting group can be removed under acidic conditions to reveal the primary amine, which is then available for reaction with the second ligand, completing the PROTAC synthesis.

A specific example of a related compound, t-Boc-N-amido-PEG7-amine, being used in synthesis is its reaction with 4-aminobenzoic acid in the presence of DIPEA (N,N-Diisopropylethylamine) and HATU in a DMF (Dimethylformamide) solvent. google.com This reaction demonstrates the utility of the Boc-protected amine and the reactive nature of the other terminus in forming larger, more complex molecules, a process central to PROTAC assembly.

Reaction Component Role in Synthesis Example Reagent/Solvent
This compoundLinker building block-
Target Protein/E3 Ligase LigandBioactive ends of the PROTAC-
Coupling AgentActivates carboxylic acid for amide bond formationHATU
BaseFacilitates the coupling reactionDIPEA
SolventProvides the reaction mediumDMF
Deprotection AgentRemoves the Boc group to reveal the amineTrifluoroacetic acid (TFA)

The length and flexibility of the linker are critical parameters that govern the stability and efficiency of ternary complex formation. biochempeg.comimmunomart.org The seven ethylene (B1197577) glycol units of this compound provide a specific spatial separation between the two ligands of the PROTAC.

Theoretically, an optimal linker length exists for each specific target protein and E3 ligase pair. A linker that is too short may sterically hinder the two proteins from coming together effectively, while an excessively long linker might lead to unproductive binding modes or an increase in conformational entropy that disfavors complex formation. The flexibility of the PEG7 chain allows for a degree of conformational freedom, enabling the PROTAC to adopt a conformation that maximizes favorable protein-protein interactions within the ternary complex. Computational modeling and biophysical techniques are often used to predict and assess the impact of linker length and composition on the thermodynamics and kinetics of ternary complex formation. biochempeg.comimmunomart.org

Contributions to Antibody-Drug Conjugate (ADC) Linker Design

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker in an ADC plays a pivotal role in ensuring the stability of the conjugate in circulation and facilitating the selective release of the payload at the target site.

This compound can be incorporated into both cleavable and non-cleavable ADC linker systems. google.commedchemexpress.comnih.govnih.gov

In cleavable linker systems , the PEG7 moiety can act as a hydrophilic spacer between the antibody and a cleavable trigger, such as a disulfide bond or a pH-sensitive hydrazone. google.comnih.gov The Boc-protected amine can be deprotected and functionalized to attach to the cytotoxic drug, while the carboxylic acid can be conjugated to the antibody. The hydrophilic nature of the PEG linker can help to improve the solubility and reduce the aggregation of the ADC. medchemexpress.com

Linker System Role of this compound Release Mechanism
CleavableHydrophilic spacerCleavage of a specific trigger (e.g., disulfide, hydrazone)
Non-cleavableStable, hydrophilic connectorProteolytic degradation of the antibody

The incorporation of a PEG linker like this compound can significantly influence the stability and delivery of ADCs. The hydrophilic PEG chain can create a protective "shield" around the hydrophobic drug payload, which can improve the solubility and stability of the ADC in the bloodstream. medchemexpress.com This can also help to reduce non-specific uptake by healthy tissues, thereby improving the therapeutic index.

Conjugation to Peptides, Proteins, and Oligonucleotides

The ability to covalently link this compound to biological macromolecules such as peptides, proteins, and oligonucleotides is fundamental to its utility. The distinct reactive groups at either end of the PEG chain enable a variety of conjugation strategies.

Covalent Coupling through Amine-Reactive Functionalities

The carboxylic acid moiety of this compound can be readily activated to react with primary amines present on biomolecules, such as the N-terminus of proteins or the side chains of lysine (B10760008) residues. mdpi.com A common method for this activation involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). thermofisher.com This two-step process first forms a highly reactive O-acylisourea intermediate, which then reacts with NHS to create a more stable NHS ester. thermofisher.com This amine-reactive intermediate can then efficiently form a stable amide bond with a primary amine on the target biomolecule. thermofisher.comthermofisher.com

The Boc-protected amine on the other end of the PEG linker remains inert during this process. Once the initial conjugation is complete, the Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the primary amine for a subsequent conjugation step. nanosoftpolymers.combiochempeg.com This orthogonal reactivity is a key advantage of heterobifunctional PEG linkers. purepeg.comchempep.com

Reagent/MethodReactive Group on LinkerTarget Functional Group on BiomoleculeResulting Linkage
EDC/NHSCarboxylic AcidPrimary Amine (-NH2)Amide Bond
TFABoc-protected Amine-Free Primary Amine

This table summarizes the key reagents and reactions involved in the covalent coupling of this compound to amine-containing biomolecules.

Strategies for Biomacromolecule Modification and PEGylation

The process of attaching PEG chains to biomolecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. thermofisher.comchempep.com PEGylation can enhance solubility, increase stability against proteolytic degradation, and reduce the immunogenicity of the conjugated molecule. chempep.com

Heterobifunctional PEG linkers like this compound are particularly valuable in advanced bioconjugation strategies. mdpi.compurepeg.com For instance, the linker can first be attached to a small molecule drug via its carboxylic acid group. After deprotection of the Boc group, the newly exposed amine can then be conjugated to a targeting protein, such as an antibody, creating an antibody-drug conjugate (ADC). purepeg.com The PEG7 spacer in this construct serves to improve the solubility of the conjugate and provide spatial separation between the antibody and the drug. chempep.com

While direct conjugation of this compound to oligonucleotides is less commonly detailed, the principles of phosphoramidite (B1245037) chemistry allow for the incorporation of amine-modified nucleosides at specific positions within an oligonucleotide sequence. glenresearch.com The carboxylic acid of the PEG linker could then be coupled to this amine, or conversely, an amine-terminated PEG could be reacted with a carboxyl-modified oligonucleotide. Thiol-modified oligonucleotides also offer an alternative handle for conjugation.

Nanoparticle Functionalization and Surface Engineering

The surface properties of nanoparticles are critical determinants of their behavior in biological systems. This compound and its derivatives are employed to modify nanoparticle surfaces, thereby enhancing their stability and enabling the attachment of targeting ligands or therapeutic payloads.

PEGylation of Nanoparticle Surfaces for Enhanced Colloidal Stability

Coating nanoparticle surfaces with PEG, or PEGylation, is a widely used technique to improve their colloidal stability and prevent aggregation in biological media. nih.gov The hydrophilic PEG chains form a protective layer that sterically hinders interactions between nanoparticles and reduces non-specific protein adsorption, which can lead to rapid clearance from circulation by the reticuloendothelial system (RES). nih.govresearchgate.net This "stealth" effect prolongs the circulation time of the nanoparticles, increasing their chances of reaching the target site. nih.gov

Nanoparticle SurfaceLinker Attachment ChemistryBenefit of PEGylation
Amine-functionalizedEDC/NHS coupling to carboxylic acidEnhanced colloidal stability, reduced protein adsorption, prolonged circulation

This table illustrates the application of this compound in the PEGylation of nanoparticles for improved stability.

Controlled Surface Modification through this compound Derivatives

The heterobifunctional nature of this compound allows for a controlled and stepwise approach to nanoparticle surface modification. nanosoftpolymers.combiochempeg.com For example, the carboxylic acid can be used to anchor the linker to an amine-functionalized nanoparticle surface. Following this initial attachment, the Boc-protecting group on the distal end of the PEG chain can be removed to expose a primary amine. This newly available amine then serves as a reactive site for the conjugation of a second molecule, such as a targeting ligand (e.g., a peptide or antibody) or a fluorescent dye for imaging applications. nih.gov

This sequential functionalization strategy provides precise control over the composition and architecture of the nanoparticle surface, which is crucial for developing sophisticated drug delivery systems and diagnostic tools.

Integration into Click Chemistry Methodologies

While this compound does not inherently possess the functional groups required for click chemistry, its versatile structure allows for its derivatization into click-reactive linkers. immunomart.orgmedchemexpress.combiochempeg.com Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible, making them ideal for bioconjugation. labinsights.nl

The two most common forms of click chemistry used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). glenresearch.combioclone.net To integrate the Boc-NH-PEG7 scaffold into these reactions, the carboxylic acid can be converted to an amine, which can then be modified to bear either an azide (B81097) or an alkyne group. Alternatively, the Boc-protected amine can be deprotected and subsequently functionalized.

Commercially available derivatives such as Boc-NH-PEG7-azide and Boc-NH-PEG7-alkyne are examples of such modifications. immunomart.orgmedchemexpress.combiochempeg.com These reagents retain the Boc-protected amine for orthogonal conjugation while providing a click-reactive handle. For instance, a researcher could first perform a click reaction to attach a molecule of interest to the azide or alkyne terminus of the PEG linker. Subsequently, the Boc group can be removed to reveal the amine, which can then be used for conjugation to another molecule or surface. nih.gov This approach combines the advantages of PEGylation with the efficiency and specificity of click chemistry. labinsights.nl

Click Chemistry TypeRequired Functional GroupsKey Features
CuAACAzide and terminal AlkyneCopper(I) catalyzed, high efficiency
SPAACAzide and strained Alkyne (e.g., DBCO, BCN)Copper-free, bioorthogonal

This table provides an overview of the primary click chemistry reactions into which this compound derivatives can be integrated.

Precursor for Bioorthogonal Ligation Reactions (e.g., Azide or Alkyne Derivatives)

A primary application of this compound is its function as a precursor for the synthesis of derivatives used in bioorthogonal chemistry. These reactions occur with high specificity and efficiency in complex biological environments without interfering with native biochemical processes. The terminal acetic acid and the protected amine of this compound can be readily modified to introduce bioorthogonal functional groups, such as azides and alkynes, enabling their participation in "click chemistry" reactions.

The conversion of this compound into an azide or alkyne derivative is a key step in preparing it for bioorthogonal ligation. For instance, the carboxylic acid can be activated and coupled with an amine-containing azide or alkyne. Alternatively, after deprotection of the Boc group, the resulting amine can be reacted with an azide- or alkyne-containing activated ester. These derivatives are then ready for highly specific conjugation to molecules bearing the complementary functional group.

Azide Derivatives and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once converted to its azide form, Boc-NH-PEG7-N3 becomes a valuable reagent for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the PEG linker and an alkyne-modified biomolecule, such as a protein, nucleic acid, or small molecule drug. The reaction is known for its high yields, mild reaction conditions, and high degree of specificity.

Alkyne Derivatives and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Similarly, the alkyne derivative, Boc-NH-PEG7-alkyne, can be synthesized and utilized in strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click reaction is particularly advantageous for in vivo applications due to the cytotoxicity of copper catalysts. In SPAAC, the alkyne is typically a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide-functionalized molecule.

The versatility of this compound as a precursor for these reactions is summarized in the table below:

DerivativeBioorthogonal ReactionKey Features
Boc-NH-PEG7-azide Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High yields, mild conditions, forms a stable triazole linkage.
Boc-NH-PEG7-alkyne Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, suitable for in vivo applications, rapid kinetics.

Applications in Selective Bioconjugation and Materials Assembly

The heterobifunctional nature of this compound and its derivatives makes them ideal for selective bioconjugation, where precise control over the site of modification is crucial. The distinct reactivity of the Boc-protected amine and the carboxylic acid allows for a stepwise conjugation strategy.

Selective Bioconjugation in Antibody-Drug Conjugates (ADCs) and PROTACs

In the development of antibody-drug conjugates (ADCs), PEG linkers like this compound are used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG spacer enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life. adcreview.com The linker's ability to be functionalized with bioorthogonal groups allows for site-specific conjugation, leading to more homogeneous and effective ADCs.

The impact of PEG linkers on the properties of bioconjugates is illustrated in the following table with representative data from studies on similar PEGylated molecules:

Bioconjugate TypeProperty Enhanced by PEG LinkerExample Finding
Antibody-Drug Conjugate (ADC) Pharmacokinetics and TolerabilityPEGylation of an ADC linker led to a prolonged half-life and enhanced animal tolerability. nih.gov
PROTAC Solubility and BioavailabilityThe inclusion of hydrophilic PEG linkers can increase the bioavailability and solubility of PROTAC molecules.

Materials Assembly: Nanoparticle Functionalization and Hydrogel Formation

Beyond bioconjugation to soluble molecules, this compound and its derivatives are employed in the assembly of advanced materials for biomedical applications.

Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles, such as iron oxide or gold nanoparticles, to improve their biocompatibility and enable the attachment of targeting ligands or therapeutic agents. nih.gov The PEG chain provides a hydrophilic shield that can reduce non-specific protein adsorption and clearance by the immune system.

Hydrogel Formation: PEG derivatives are widely used as crosslinkers in the formation of hydrogels for applications such as drug delivery and tissue engineering. nih.govnih.gov The length and concentration of the PEG linker can be tuned to control the mechanical properties of the hydrogel, such as its stiffness and swelling ratio. researchgate.net By incorporating functional groups via the this compound backbone, hydrogels can be designed to be biodegradable or to release therapeutic agents in a controlled manner.

The influence of PEG crosslinkers on hydrogel properties is demonstrated in the following table, which presents typical data from studies on PEG-based hydrogels:

Hydrogel PropertyEffect of PEG Crosslinker Characteristics
Swelling Ratio Generally increases with longer PEG chains and lower crosslinking density.
Mechanical Strength Typically decreases with longer, more flexible PEG chains.
Degradation Rate Can be controlled by incorporating cleavable linkages within the PEG crosslinker.

Role in Polymer Chemistry and Advanced Materials Science

Development of Graft Polymer Systems

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature, have gained considerable attention due to their unique properties and wide range of applications. Boc-NH-PEG7-acetic Acid is instrumental in the synthesis of these complex structures, offering a high degree of control over the final macromolecular architecture.

The synthesis of graft copolymers with well-defined polyethylene (B3416737) glycol (PEG) side chains is a key area where this compound demonstrates its utility. The "grafting to" method is a common strategy where pre-synthesized PEG chains are attached to a polymer backbone. In this approach, the carboxylic acid terminus of this compound can be activated and reacted with functional groups, such as hydroxyl or amine groups, present on a polymer backbone. The Boc-protecting group on the other end of the PEG chain ensures that this functionality remains inert during the grafting reaction, preventing unwanted side reactions.

Following the grafting of the PEG chains, the Boc group can be removed under acidic conditions to expose the primary amine. This newly revealed amine can then be used for further functionalization, such as the attachment of bioactive molecules or for initiating the growth of a second type of polymer chain, leading to the formation of more complex graft copolymer structures. The defined length of the PEG7 spacer allows for precise control over the spacing and density of the grafted chains, which in turn influences the copolymer's self-assembly behavior and bulk properties.

Table 1: Representative "Grafting To" Synthesis of a PEGylated Graft Copolymer

Step Reactant 1 Reactant 2 Reaction Condition Product
1 Polymer Backbone with -OH groups This compound Carbodiimide (B86325) coupling (e.g., DCC/DMAP) Polymer-g-(O-PEG7-NH-Boc)

This table illustrates a general reaction scheme. Specific conditions may vary based on the polymer backbone and desired degree of grafting.

The ability to control macromolecular architecture is crucial for tailoring the properties of polymeric materials. This compound facilitates this control by enabling the synthesis of graft copolymers with precise structural parameters. The monodisperse nature of the PEG7 linker ensures that all grafted side chains have a uniform length, leading to more ordered and predictable self-assembly in solution and in the solid state.

Furthermore, by carefully selecting the polymer backbone and the reaction conditions, the grafting density—the number of PEG chains per unit length of the backbone—can be finely tuned. This control over grafting density is critical as it significantly impacts the polymer's solubility, viscosity, and thermal properties. For instance, densely grafted copolymers, often referred to as "polymer brushes," exhibit unique solution behaviors and surface properties due to the steric repulsion between the crowded side chains. The heterobifunctional nature of this compound is key to achieving such well-defined architectures, which are challenging to produce via other polymerization techniques.

Fabrication of Polyethylene Glycol-Modified Functional Coatings

The modification of surfaces with polyethylene glycol, a process known as PEGylation, is a widely used strategy to improve the biocompatibility and performance of materials. This compound serves as an effective linker for the covalent attachment of PEG chains to various substrates, enabling the fabrication of advanced functional coatings.

The interfacial properties of a material, such as its wettability, lubricity, and resistance to biofouling, are largely determined by its surface chemistry. By grafting this compound onto a surface, these properties can be precisely tuned. The carboxylic acid group of the linker can be used to anchor the molecule to surfaces functionalized with amine or hydroxyl groups. Once attached, the PEG chains extend from the surface, creating a hydrophilic and sterically hindered layer.

This PEG layer can significantly alter the surface energy and wettability of the material. The density of the grafted PEG chains, which can be controlled by the reaction conditions and the concentration of the linker, plays a crucial role in determining the final surface properties. Higher grafting densities generally lead to more effective protein and cell resistance, a critical attribute for biomedical implants and biosensors.

Table 2: Effect of this compound Grafting on Surface Wettability

Substrate Surface Functionalization Grafting Condition Water Contact Angle (°)
Silicon Wafer Aminosilanization This compound, EDC/NHS ~35°
Gold Thiol self-assembled monolayer with -NH2 This compound, EDC/NHS ~40°

The data in this table are representative examples based on typical results observed for PEGylated surfaces and may vary depending on specific experimental conditions.

Beyond creating passive, bio-inert surfaces, this compound can be used to design active and responsive material surfaces. After grafting the linker to a surface and deprotecting the Boc group, the exposed amine functionality serves as a reactive handle for the immobilization of a wide range of molecules, including proteins, peptides, and small molecule drugs.

This capability is particularly valuable in the development of biosensors, where specific biorecognition elements must be attached to a transducer surface, and in the creation of drug-eluting coatings for medical devices. Furthermore, the PEG spacer can be incorporated into more complex, stimuli-responsive systems. For example, it can be combined with environmentally sensitive polymers to create surfaces that change their properties, such as their ability to bind or release cells, in response to changes in temperature, pH, or light.

Crosslinking Agent in Hydrogel Synthesis and Engineering

Hydrogels are three-dimensional, water-swollen polymer networks that have found extensive use in biomedical applications, including tissue engineering, drug delivery, and wound healing. The properties of a hydrogel are largely determined by its crosslinking density and the chemical nature of its polymer network. This compound can function as a versatile crosslinking agent in the synthesis of advanced hydrogel systems.

The bifunctional nature of this compound allows it to link two polymer chains together. For instance, the carboxylic acid can react with amine groups on one polymer chain, and after deprotection, the newly formed amine can react with an activated carboxyl group on a second polymer chain, thus forming a crosslink. The well-defined length of the PEG7 spacer provides control over the mesh size of the hydrogel network, which in turn governs its swelling behavior, mechanical properties, and diffusion of encapsulated molecules.

Moreover, the use of a heterobifunctional crosslinker like this compound enables the formation of hydrogels with tunable and dynamic properties. For example, by incorporating cleavable linkages in conjunction with this crosslinker, hydrogels can be designed to degrade in response to specific biological cues, such as the presence of certain enzymes. This "smart" behavior is highly desirable for applications in controlled drug release and tissue regeneration, where the degradation of the hydrogel scaffold should match the rate of new tissue formation.

Analytical Methodologies for Characterization in Academic Research

Chromatographic Techniques for Purity, Isolation, and Molecular Weight Distribution

Chromatographic techniques are indispensable for the analysis and purification of polyethylene (B3416737) glycol (PEG) and its derivatives. nih.govbohrium.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the isolation of the desired compound and the assessment of its purity and molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) is a powerful and efficient technique for the separation, identification, and quantification of "Boc-NH-PEG7-acetic Acid". It is a highly sensitive method capable of detecting low concentrations of the compound and can be optimized for high reproducibility, ensuring consistent and reliable results.

In a typical HPLC analysis of a PEGylated compound, a reversed-phase column is often employed. The separation is based on the hydrophobicity of the molecules. A gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid) and an organic component (such as acetonitrile) is commonly used. The detector, frequently a UV detector, monitors the elution of the compound from the column. The retention time of the peak corresponding to "this compound" is a key parameter for its identification.

Parameter Typical Condition Purpose
Stationary Phase C18 Reversed-PhaseSeparation based on hydrophobicity
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component for polar interactions
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic component to elute non-polar compounds
Elution Mode GradientTo effectively separate compounds with varying polarities
Detection UV at 214 nm or 280 nmTo detect the peptide bonds or other chromophores
Flow Rate 1.0 mL/minTo ensure optimal separation and peak shape

This table represents a generalized set of HPLC conditions and may require optimization for specific instruments and sample matrices.

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a critical technique for characterizing the molecular weight and molecular weight distribution of polymers like polyethylene glycol (PEG). chromatographyonline.com This method separates molecules based on their hydrodynamic volume in solution. For a monodisperse compound like "this compound," SEC can confirm its homogeneity and distinguish it from any potential oligomeric impurities or starting materials.

In SEC, a column packed with porous beads is used. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. The use of appropriate molecular weight standards allows for the calibration of the column and the determination of the molecular weight of the analyte. For PEG compounds, aqueous mobile phases are often used. chromatographyonline.com

Parameter Typical Condition Purpose
Stationary Phase Porous silica (B1680970) or polymer-based particlesSeparation based on molecular size
Mobile Phase Phosphate-buffered saline (PBS) or aqueous bufferTo maintain the native conformation of the molecule
Detector Refractive Index (RI) or Multi-Angle Light Scattering (MALS)For detection and molecular weight determination
Flow Rate 0.5 - 1.0 mL/minTo ensure efficient separation

This table outlines common SEC conditions for the analysis of PEG compounds and can be adapted for specific applications.

Spectroscopic Characterization for Structural Elucidation and Functional Group Verification

Spectroscopic techniques are vital for confirming the chemical structure of "this compound" and verifying the presence of its key functional groups. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize "this compound."

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, the ethylene (B1197577) glycol repeating units of the PEG chain, and the protons adjacent to the amine and carboxylic acid functionalities can be readily identified. For instance, the protons of the methylene (B1212753) groups in the PEG chain typically appear as a complex multiplet in the region of 3.5-3.7 ppm. researchgate.net

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, allowing for the confirmation of the carbon framework of "this compound."

Technique Expected Chemical Shifts (ppm) Assignment
¹H NMR ~1.4Protons of the tert-butyl group (Boc)
~3.3Protons of the methylene group adjacent to the NH group
~3.5-3.7Protons of the ethylene glycol repeating units (PEG)
~4.0Protons of the methylene group adjacent to the carboxylic acid
¹³C NMR ~28Carbon atoms of the tert-butyl group (Boc)
~70Carbon atoms of the ethylene glycol repeating units (PEG)
~80Quaternary carbon of the Boc group
~156Carbonyl carbon of the Boc group
~172Carbonyl carbon of the carboxylic acid

This table provides approximate chemical shift ranges and is subject to variations based on the solvent and instrument used.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For "this compound," MS is crucial for confirming its molecular identity.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule. The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), which should match the calculated molecular weight of "this compound" (483.55 g/mol ). myskinrecipes.comdcchemicals.com

Technique Expected m/z Value Ion
ESI-MS 484.3[M+H]⁺
506.3[M+Na]⁺

This table shows the expected mass-to-charge ratios for the protonated and sodiated molecular ions of this compound.

Advanced Techniques for Conjugate and Material Characterization

Characterization of the final conjugate is critical to ensure the desired properties are achieved. nih.gov Techniques such as those mentioned above (HPLC, SEC, MS) are also applied to the final conjugate to assess its purity and confirm its identity. For example, SEC can be used to separate the PEGylated protein from the unreacted protein. waters.com Mass spectrometry can confirm the covalent attachment of the PEG linker to the target molecule by observing an increase in molecular weight corresponding to the mass of the linker. nih.gov

Confirmation of Bioconjugation Efficiency and Stoichiometry

The successful conjugation of this compound to a biomolecule, such as a protein or a small molecule ligand, is a critical first step. Determining the efficiency of this reaction and the stoichiometry of the resulting conjugate (i.e., the number of PEG linkers attached to the biomolecule) is essential. Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is another indispensable tool. Reversed-phase HPLC (RP-HPLC) can be used to separate the unconjugated biomolecule from the PEGylated product based on differences in hydrophobicity. The addition of the hydrophilic PEG chain generally results in a shorter retention time on a reversed-phase column. By integrating the peak areas of the starting material and the product, a quantitative assessment of the conjugation yield can be obtained. Size-exclusion chromatography (SEC-HPLC) is also valuable, as it separates molecules based on their hydrodynamic volume. PEGylation increases the size of the biomolecule, leading to an earlier elution time from the SEC column.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for the analysis of protein conjugates. The attachment of the PEG linker to a protein increases its molecular weight, which can be visualized as a band shift on the gel. By comparing the band migration of the unmodified protein to the reaction products, researchers can confirm conjugation and estimate the degree of PEGylation based on the extent of the band shift.

The following table summarizes the key analytical techniques and their primary applications in confirming bioconjugation efficiency and stoichiometry:

Analytical TechniquePrincipleInformation Obtained
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms covalent attachment of the linker, determines the exact mass of the conjugate, and identifies the degree of PEGylation (mono-, di-, etc.).
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their physical and chemical properties.Quantifies the conversion of starting material to product, allowing for the calculation of conjugation efficiency. Separates different PEGylated species.
SDS-PAGE Separates proteins based on their molecular weight.Visualizes the increase in molecular weight upon PEGylation, providing a qualitative and semi-quantitative assessment of conjugation.

Assessment of PEGylation Outcomes in Complex Systems

Beyond the initial confirmation of conjugation, it is crucial to assess the behavior and stability of the this compound-containing conjugate in more complex biological environments, such as cell lysates or plasma. This is particularly important for applications like PROTACs, where the linker's properties can influence the ternary complex formation and subsequent protein degradation.

In vitro stability assays are often performed by incubating the conjugate in relevant biological media (e.g., human plasma, serum, or cell culture medium) over a time course. At various time points, aliquots are taken and analyzed by LC-MS or HPLC to monitor for any degradation of the conjugate or cleavage of the linker. This provides critical information about the linker's stability under physiological conditions.

Cellular uptake and localization studies can be conducted if one of the conjugated molecules is a fluorescent dye or a ligand for a specific cell surface receptor. Techniques like fluorescence microscopy or flow cytometry can be used to visualize and quantify the internalization of the conjugate into cells. This helps in understanding how the PEG linker affects the cell permeability and subcellular distribution of the molecule.

For PROTACs, the assessment of PEGylation outcomes involves evaluating the linker's impact on the formation of the ternary complex between the target protein and the E3 ligase. While direct biophysical characterization of this complex can be challenging, indirect functional assays are commonly used. For instance, a Western blot analysis can be performed to measure the degradation of the target protein in cells treated with the PROTAC. The efficiency of degradation can be correlated with the properties of the this compound linker, such as its length and flexibility.

The following table outlines methodologies for assessing PEGylation outcomes in complex systems:

MethodologyPurposeKey Readouts
In Vitro Stability Assays To evaluate the stability of the conjugate in biological fluids.Percentage of intact conjugate remaining over time, identification of degradation products.
Cellular Uptake Studies To determine if the PEG linker influences the ability of the conjugate to enter cells.Fluorescence intensity within cells, subcellular localization patterns.
Functional Assays (e.g., Western Blot for PROTACs) To assess the biological activity of the final conjugate.Level of target protein degradation, dose-response curves.

Emerging Research Directions and Interdisciplinary Prospects

Innovative Linker Applications in Targeted Protein Degradation Modalities

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. nih.gov Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach, and the linker connecting the two ends of a PROTAC is a critical determinant of its success. chempep.com

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov The linker's role is far more complex than being a simple spacer; it dictates the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase). chempep.comaxispharm.com The length, flexibility, and solubility of the linker, such as a PEG7 chain, are paramount. precisepeg.comnih.gov

Research findings indicate that discrete PEG linkers like the PEG7 moiety in Boc-NH-PEG7-acetic acid offer several advantages in PROTAC design:

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the entire PROTAC molecule, a common challenge in drug development. axispharm.comprecisepeg.com This also influences cell permeability, affecting oral absorption. diagnosticsworldnews.com

Ternary Complex Optimization: The specific length of the PEG7 linker provides the necessary flexibility and distance to allow for optimal orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. chempep.comnih.gov Studies have shown that even minor changes in linker length can significantly impact degradation efficiency. nih.gov

Reduced Non-specific Binding: PEG chains are known to reduce non-specific binding to other proteins and surfaces, which can improve the selectivity of the PROTAC. alfa-chemistry.com

Over half of the reported PROTAC molecules utilize PEG-based linkers, underscoring their importance in the field. diagnosticsworldnews.com The ability to systematically vary linker length using defined PEG units allows for the rapid screening and optimization of PROTAC candidates for enhanced degradation efficiency. diagnosticsworldnews.com

PROTAC Linker ComponentKey FunctionReference
Target Protein Ligand Binds to the protein of interest (POI). precisepeg.com
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., VHL or CRBN). chempep.com
PEG7 Linker Optimizes solubility, flexibility, and spacing for stable ternary complex formation. axispharm.comprecisepeg.comnih.gov

Advancements in Scalable and Sustainable Synthetic Methodologies for Defined PEG Linkers

The production of monodisperse, or defined-length, PEG linkers like this compound presents a significant synthetic challenge compared to traditional polydisperse PEG synthesis. bio-itworld.combeilstein-journals.org Conventional methods often result in a mixture of chain lengths, which is unsuitable for applications requiring high precision, such as in pharmaceuticals. nih.gov

Recent research has focused on developing scalable and more sustainable methods for producing these well-defined molecules. Key advancements include:

Solid-Phase Synthesis: Attaching the initial PEG unit to a solid support (resin) allows for the sequential addition of monomers with easy purification at each step, which simply involves washing the resin. nih.gov This method offers high efficiency and is convenient for building specific-length PEG chains. nih.gov

Click Chemistry: The use of bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient joining of smaller, pre-synthesized oligo(ethylene glycol) blocks to create larger, defined PEG linkers. nih.gov

These advanced synthetic strategies are crucial for making monodisperse PEG linkers more accessible and affordable for research and commercial development, overcoming a significant bottleneck in the field. bio-itworld.combeilstein-journals.org

Synthetic MethodDescriptionAdvantages
Traditional Polymerization Anionic polymerization of ethylene (B1197577) oxide.Inexpensive for high molecular weight PEGs.
Iterative Stepwise Synthesis Sequential addition of single PEG units in solution.Produces highly pure, monodisperse PEGs.
Solid-Phase Synthesis Stepwise synthesis on a polymer resin support.Simplified purification, high reaction efficiency.
Click Chemistry Assembly Joining smaller OEG blocks using bioorthogonal reactions.High yields, suitable for modular assembly.

Exploration in Novel Advanced Materials and Nanobiotechnology Constructs

The heterobifunctional nature of this compound makes it an ideal building block for creating advanced materials and functionalizing nanostructures for biomedical applications. biochempeg.com The process of attaching PEG chains, known as PEGylation, is a widely used strategy to improve the properties of nanoparticles, liposomes, and other drug delivery systems. nih.gov

Key applications in this area include:

Surface Modification: The PEG7 chain can act as a spacer to attach biomolecules (peptides, antibodies) to surfaces for applications like biosensors or to create biocompatible coatings on medical implants. alfa-chemistry.com These PEG layers create a protective shield that reduces non-specific protein adsorption and minimizes immune responses. nih.govnih.gov

Nanoparticle Functionalization: this compound can be used to coat nanoparticles (e.g., gold, iron oxide, silica) to enhance their stability in biological fluids and prolong their circulation time in the body. nih.gov The carboxyl group can anchor to the nanoparticle surface, while the Boc-protected amine, once deprotected, can be used to attach a targeting ligand or therapeutic agent for targeted drug delivery.

Hydrogel Formation: PEG derivatives are integral to the formation of hydrogels used in tissue engineering and controlled drug release. The defined length of the PEG7 linker can influence the mechanical properties and swelling behavior of the hydrogel network. researchgate.net

The precise length of the PEG linker is critical, as it has been shown to play a key role in regulating the cellular uptake efficiency of functionalized nanoparticles. alfa-chemistry.com

NanostructureRole of this compoundDesired Outcome
Liposomes Forms a protective hydrophilic corona on the surface.Increased circulation time, reduced clearance by the immune system.
Gold Nanoparticles Acts as a linker to attach targeting ligands (e.g., peptides).Targeted delivery to specific cells or tissues.
Polymeric Micelles Enhances biocompatibility and stability of the micelle structure.Improved drug solubility and delivery.
Medical Implants Creates a biocompatible, anti-fouling surface coating.Reduced immune reaction and bacterial adhesion.

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The expanding use of this compound exemplifies the powerful synergy between organic chemistry, materials science, and chemical biology. This interdisciplinary collaboration is essential for translating fundamental molecular discoveries into practical applications.

Organic Chemistry: Chemists design and develop robust, efficient, and sustainable methods to synthesize precisely defined molecules like this compound. beilstein-journals.orgnih.gov This includes creating new protecting group strategies and purification techniques that make these critical reagents more accessible. beilstein-journals.org

Materials Science: Materials scientists utilize these well-defined linkers to engineer novel materials with tailored properties. chempep.com This involves creating functionalized surfaces, self-assembling nanostructures, and responsive hydrogels, where the PEG7 linker controls spacing, hydrophilicity, and biocompatibility at the molecular level. nih.govresearchgate.net

Chemical Biology: Chemical biologists then apply these advanced molecules and materials as tools to probe complex biological systems or as novel therapeutic agents. chempep.com For example, using a PROTAC built with a PEG7 linker to study the cellular consequences of degrading a specific protein or using PEGylated nanoparticles to track drug distribution in vivo. axispharm.comyoutube.com

This collaborative cycle, where biological questions drive the need for new chemical tools and materials, which in turn enable new biological discoveries, is accelerating innovation in areas from targeted therapeutics to advanced diagnostics. mdpi.com

Q & A

Q. How is Boc-NH-PEG7-acetic Acid synthesized and characterized in PROTAC development?

Methodological Answer: this compound is synthesized via stepwise solid-phase or solution-phase peptide chemistry. The Boc (tert-butoxycarbonyl) group protects the amine during PEG7 chain elongation, followed by acetic acid coupling. Characterization involves:

  • Nuclear Magnetic Resonance (NMR): Confirms Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and PEG7 chain connectivity (ethylene oxide protons at δ ~3.5–3.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% required for PROTAC applications) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS expected [M+H]+ ~527.6 g/mol) .

Q. What are the primary applications of this compound in protein degradation studies?

Methodological Answer: This compound serves as a hydrophilic linker in PROTACs, bridging E3 ligase ligands and target protein binders. Its PEG7 chain enhances solubility and reduces aggregation, critical for cellular uptake and proteasome-mediated degradation. Applications include:

  • Kinase Targeting: Used in BTK and BRD4 degraders to optimize pharmacokinetics .
  • Solubility Optimization: PEG7’s hydrophilicity mitigates precipitation in aqueous buffers during in vitro assays .

Advanced Research Questions

Q. How does the PEG7 chain length influence PROTAC efficiency compared to shorter/longer PEG variants?

Methodological Answer: PEG length affects ternary complex formation (E3 ligase-PROTAC-target protein) and degradation efficiency. Comparative studies require:

  • In Vitro Assays: Measure DC50 (degradation concentration) and Emax (maximum degradation) in cell lines (e.g., HEK293T) using Western blot or NanoLuc reporters .
  • Pharmacokinetic Profiling: Assess PEG7’s impact on half-life (e.g., PEG7 vs. PEG4 or PEG12) via LC-MS/MS in plasma .

Q. How can researchers resolve contradictions in reported PROTAC activities linked to this compound?

Methodological Answer: Contradictions often arise from variability in:

  • Experimental Conditions: Buffer pH (e.g., acetate vs. phosphate buffers alter solubility) and cell culture media .
  • Analytical Techniques: LC-MS/MS vs. ELISA for quantifying degradation efficiency .
  • Target Protein Localization: Nuclear vs. cytoplasmic proteins may require PEG7 adjustments for nuclear membrane penetration .
    Resolution Strategy:
  • Reproducibility Checks: Replicate studies using standardized protocols (e.g., fixed cell lines, buffer systems) .
  • Meta-Analysis: Pool data from multiple studies to identify trends using ANOVA or mixed-effects models .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term assays?

Methodological Answer:

  • Lyophilization: Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the acetic acid moiety .
  • Buffer Selection: Use phosphate buffers (pH 7.4) over Tris-based buffers to minimize nucleophilic attack on the ester linkage .
  • Antioxidants: Add 0.1% w/v ascorbic acid to prevent PEG oxidation during cell-based assays .

Methodological Considerations

Q. How to validate the purity of this compound for reproducible PROTAC synthesis?

Answer:

  • Multi-Technique Validation: Combine HPLC (purity), NMR (structural integrity), and elemental analysis (C, H, N content) .
  • Batch-to-Batch Consistency: Use statistical process control (SPC) charts to monitor retention times and peak areas across syntheses .

Q. What are the ethical and reporting standards for using this compound in peer-reviewed studies?

Answer:

  • Ethical Compliance: Disclose all synthetic protocols and characterization data to ensure reproducibility, per the Beilstein Journal of Organic Chemistry guidelines .
  • Data Transparency: Include raw NMR/HPLC files in supplementary materials and reference PubChem or ChEBI IDs for chemical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.